(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride
Description
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is a boronate ester-containing compound featuring a phenylmethanamine backbone modified with a pinacol boronate group at the meta position. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in medicinal chemistry, particularly in Suzuki–Miyaura cross-coupling reactions for biaryl synthesis . Key spectral characteristics include:
Properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15;/h5-8H,9,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZYJHQGJDCCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586009 | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-65-9 | |
| Record name | Benzenemethanamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The most common synthetic approach to (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride involves:
- Starting Material: 3-bromobenzylamine or its protected derivatives.
- Key Reaction: Palladium-catalyzed borylation of the aryl bromide with bis(pinacolato)diboron.
- Catalysts and Conditions: Pd-based catalysts such as Pd(dppf)Cl2 or Pd2(dba)3 with phosphine ligands (e.g., X-Phos), in the presence of a base like potassium carbonate or cesium carbonate.
- Solvent: Typically tetrahydrofuran (THF), dioxane, or a mixture with water.
- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation.
- Temperature: Reflux or 80–100 °C for several hours (typically 16–24 h).
This method yields the boronate ester intermediate, which is then converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.
Detailed Experimental Example
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Borylation | 3-bromobenzylamine (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), K3PO4 (3 equiv), THF/H2O (4:1), reflux, 16 h, N2 atmosphere | 70–85% | Reaction monitored by HPLC; inert atmosphere critical to prevent deborylation |
| Salt Formation | Crude product treated with HCl in ethanol or ether to precipitate hydrochloride salt | >90% (from crude) | Purification by recrystallization or preparative HPLC |
Alternative Synthetic Strategies
- Protection/Deprotection: Sometimes the amine is protected (e.g., as a Boc or carbamate) before borylation to avoid catalyst poisoning, then deprotected post-reaction.
- Use of 3-(hydroxymethyl)phenylboronic acid pinacol ester: This intermediate can be converted to the amine via reductive amination or substitution reactions.
- Transition Metal Catalysts: Pd2(dba)3 with X-Phos ligand or Pd(dppf)Cl2 are preferred for high efficiency and selectivity.
Industrial Scale Considerations
- Continuous flow reactors are employed to improve heat and mass transfer, allowing better control over reaction parameters.
- Automated systems optimize catalyst loading, temperature, and reaction time to maximize yield and purity.
- Use of greener solvents and bases is explored to reduce environmental impact.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Catalyst loading | 2–5 mol% | Higher loading improves conversion but increases cost |
| Base | K3PO4, Cs2CO3, K2CO3 | Strong bases favor borylation; choice affects side reactions |
| Solvent | THF, dioxane, THF/H2O | Mixed solvents improve solubility and reaction rate |
| Temperature | 80–100 °C | Higher temperature accelerates reaction but may cause decomposition |
| Time | 16–24 h | Sufficient for complete conversion; prolonged time may cause hydrolysis of boronate ester |
Analytical Data Supporting Preparation
- HPLC: Purity typically >95% at 214 nm and 254 nm detection.
- NMR (1H, 13C): Characteristic signals for pinacol methyl groups (~1.3 ppm), aromatic protons, and methylene amine protons (~3.5–4.5 ppm).
- Mass Spectrometry: Molecular ion peak consistent with C13H21BNO2 (M+H)+.
- Melting Point: Hydrochloride salt typically crystallizes as a solid with defined melting point (varies by batch).
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | 3-bromobenzylamine | Pd(dppf)Cl2 | K3PO4 | THF/H2O | 80–100 | 16–24 | 70–85 | Inert atmosphere required |
| Protected amine route | Boc-3-bromobenzylamine | Pd2(dba)3 + X-Phos | Cs2CO3 | Dioxane/H2O | Reflux | 18 | 65–75 | Requires deprotection step |
| Reductive amination from boronic ester alcohol | 3-(hydroxymethyl)phenylboronic acid pinacol ester | NaBH3CN (for amination) | Acidic medium | MeOH or EtOH | RT | 12–24 | 60–70 | Alternative to direct borylation |
Research Findings and Notes
- The boronate ester group is sensitive to hydrolysis; thus, reaction and purification conditions must minimize exposure to moisture and prolonged heating.
- Pd-catalyzed borylation is highly selective and efficient for aryl bromides bearing amine groups when performed under inert atmosphere.
- The hydrochloride salt form improves compound stability and facilitates handling and storage.
- Purification by preparative HPLC or recrystallization yields high-purity material suitable for further synthetic applications.
- Literature reports confirm yields in the range of 70–85% for the borylation step, with overall isolated yields of hydrochloride salt exceeding 60% after purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is also prone to substitution reactions, where functional groups on the aromatic ring can be replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Arginase Inhibition
Recent studies have highlighted the potential of this compound as an arginase inhibitor. Arginase plays a critical role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. Compounds derived from (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) have shown promising results in inhibiting human arginases (hARG-1 and hARG-2), with IC50 values indicating effective inhibition at low concentrations . The synthesis of arginase inhibitors often involves the incorporation of this boron moiety to enhance potency and selectivity.
1.2. Targeting Protein-Protein Interactions
The compound has also been explored for its ability to disrupt protein-protein interactions critical for tumorigenesis in cancers such as diffuse large B-cell lymphoma (DLBCL). Inhibitors developed using this compound have demonstrated the capability to induce degradation of the BCL6 transcriptional repressor, which is a therapeutic target in DLBCL . This application underscores the importance of boron-containing compounds in developing novel anticancer agents.
Materials Science Applications
2.1. Organic Electronics
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride has potential applications in organic electronics due to its unique electronic properties. Its structure allows for effective charge transport and stability in organic semiconductors. Research indicates that incorporating such boron compounds can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2.2. Polymer Chemistry
In polymer chemistry, this compound can serve as a cross-linking agent or modifier to improve the mechanical properties and thermal stability of polymers. Its ability to form stable bonds with various functional groups makes it valuable for synthesizing advanced materials with tailored properties .
Biochemical Applications
3.1. Fluorescent Probes
The synthesis of fluorescent probes utilizing this compound has been explored for biological imaging applications. These probes can selectively bind to biomolecules and provide insights into cellular processes through fluorescence . The incorporation of boron into fluorescent systems enhances their photostability and quantum yield.
3.2. Drug Delivery Systems
Research indicates that compounds containing boron can be utilized in drug delivery systems to improve bioavailability and targeted delivery of therapeutic agents. The unique properties of boron compounds allow for controlled release mechanisms that are crucial for effective treatment regimens .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Arginase Inhibition | Effective inhibitors with low IC50 values |
| Targeting Protein-Protein Interactions | Induces degradation of BCL6 in DLBCL | |
| Materials Science | Organic Electronics | Enhances charge transport in OLEDs and OPVs |
| Polymer Chemistry | Improves mechanical properties and thermal stability | |
| Biochemistry | Fluorescent Probes | Enhanced photostability for biological imaging |
| Drug Delivery Systems | Controlled release mechanisms for therapeutic agents |
Mechanism of Action
The mechanism of action of (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl groups, which is crucial for its biological activity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-fluoro substituent (4f) reduces melting point (52°C vs. 62°C for 4c), likely due to disrupted crystallinity.
- Halogen Effects : Chloro-substituted 4d shows lower yield (36%) compared to fluoro analogs (98% for 4c), possibly due to steric or electronic hindrance during synthesis .
- Boron Environment : All analogs exhibit 11B-NMR signals near 30 ppm, confirming consistent boronate ester geometry .
Functional Group Modifications
Methanol vs. Methanamine Derivatives
Compounds like [3-(boronate)phenyl]methanol (2b, ) and [4-(boronate)phenyl]methanol (2a, ) lack the amine group but share the boronate core. Key differences:
- Solubility : Methanamine hydrochloride derivatives are more water-soluble due to ionic character.
- Reactivity: Methanamine derivatives undergo amidation or alkylation, whereas methanol analogs participate in esterification .
Stereochemical Variants
(R)-2-Phenyl-1-(boronate)ethanamine () introduces chirality, broadening applications in asymmetric synthesis. Its molecular weight (247.15 g/mol) and stereoelectronic profile differ significantly from the target compound, impacting binding affinity in biological assays .
Research Findings and Implications
- Synthetic Optimization : Low yields for chloro-substituted analogs (e.g., 4d) suggest a need for modified reducing agents or reaction temperatures .
- Structural-Activity Relationships (SAR) : Meta-substituted fluoro derivatives (e.g., 4f) show superior yields and thermal stability compared to para-substituted isomers, guiding future design of boronate-based probes .
- Limitations : Spectral data gaps (e.g., absence of 13C-NMR for the target compound) necessitate further characterization to confirm regioisomeric purity.
Biological Activity
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms of action, and relevant case studies that highlight its application in medicinal chemistry.
The compound has a complex structure characterized by the presence of a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 274.7 g/mol. The presence of the dioxaborolane group is significant as it is known to participate in various chemical reactions and can enhance the biological activity of the compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.7 g/mol |
| CAS Number | 1033752-94-1 |
| Purity | 98% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that compounds containing dioxaborolane moieties can act as enzyme inhibitors or modulators.
- PARP Inhibition : Recent research indicates that similar compounds have shown efficacy as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .
- Neuroprotective Effects : Some studies have reported neuroprotective properties for compounds in this class, suggesting potential applications in treating neurodegenerative diseases .
- Anticancer Activity : The compound has been evaluated for its anticancer properties in various cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Study 1: PARP Inhibition and Cancer Therapy
A study focused on the design and synthesis of PARP inhibitors demonstrated that derivatives of dioxaborolane exhibit significant inhibitory activity against PARP1. The synthesized compounds were tested in vitro against cancer cell lines and showed promising results in enhancing the efficacy of existing chemotherapeutic agents .
Study 2: Neuroprotective Properties
In another investigation, researchers explored the neuroprotective effects of dioxaborolane derivatives on neuronal cell cultures subjected to oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function, suggesting potential therapeutic applications for neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced through palladium-catalyzed coupling of aryl halides with pinacolborane derivatives. The primary amine group is protected during synthesis (e.g., as a Boc-carbamate) to prevent side reactions, followed by HCl-mediated deprotection to yield the hydrochloride salt .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify the aromatic proton environment and boronic ester integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% is typical for synthetic intermediates) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood to mitigate inhalation risks, as boronic esters may release volatile byproducts under acidic conditions.
- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic ester?
- Methodology :
- Catalyst Selection : Pd(PPh) or Pd(dppf)Cl at 0.5–2 mol% loading.
- Solvent/Base : Use toluene/ethanol (3:1) with NaCO or KPO to maintain pH 8–8.
- Temperature : Heat to 80–100°C under inert atmosphere (N/Ar) to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or LC-MS .
Q. What strategies mitigate stability issues of the boronic ester group in aqueous environments?
- Methodology :
- Storage : Store the compound desiccated at –20°C under nitrogen to minimize moisture uptake.
- In Situ Protection : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves during reactions.
- Kinetic Studies : Conduct stability assays in buffered solutions (pH 5–9) to identify degradation thresholds and optimize handling protocols .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodology :
- Impurity Profiling : Perform LC-MS to identify byproducts (e.g., hydrolyzed boronic acid or amine oxidation products).
- Alternative Techniques : Use B NMR to confirm boronic ester integrity or X-ray crystallography for unambiguous structural assignment.
- Reproducibility : Repeat synthesis with rigorously dried reagents to rule out moisture-induced side reactions .
Experimental Design Considerations
Q. How to design a stability study for this compound under varying pH conditions?
- Methodology :
- Experimental Setup : Prepare solutions in buffers (pH 3–10) and incubate at 25°C/40°C.
- Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
- Data Analysis : Calculate degradation kinetics (e.g., first-order rate constants) and identify pH-dependent decomposition pathways .
Q. What experimental controls are essential for biological activity assays involving this compound?
- Methodology :
- Negative Controls : Use vehicle (e.g., DMSO) and boronic ester-free analogs to isolate target-specific effects.
- Positive Controls : Include known enzyme inhibitors (e.g., bortezomib for proteasome inhibition).
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC values and assess cytotoxicity .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed molecular weights in MS data?
- Methodology :
- Isotopic Pattern Analysis : Check for B/B isotopic contributions (boron-specific splitting).
- Adduct Identification : Account for sodium/potassium adducts ([M+Na]/[M+K]) in positive-ion mode MS.
- High-Resolution Validation : Use HRMS to resolve mass errors >5 ppm, which may indicate incorrect structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
